molecular formula C13H22O3 B13530700 4-(4-Methylcyclohexyl)tetrahydro-2h-pyran-4-carboxylic acid

4-(4-Methylcyclohexyl)tetrahydro-2h-pyran-4-carboxylic acid

Cat. No.: B13530700
M. Wt: 226.31 g/mol
InChI Key: DWDBFVCCYVZQEY-UHFFFAOYSA-N
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Description

4-(4-Methylcyclohexyl)tetrahydro-2h-pyran-4-carboxylic acid is an organic compound with the molecular formula C13H22O3 It is a derivative of tetrahydropyran, featuring a carboxylic acid group and a methylcyclohexyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylcyclohexyl)tetrahydro-2h-pyran-4-carboxylic acid typically involves the hydrogenation of 2H-pyran derivatives in the presence of a catalyst. One common method includes the hydrogenation of 2H-pyran with hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as crystallization and distillation.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylcyclohexyl)tetrahydro-2h-pyran-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydrogen atoms on the cyclohexyl ring can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

4-(4-Methylcyclohexyl)tetrahydro-2h-pyran-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Methylcyclohexyl)tetrahydro-2h-pyran-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with target molecules, influencing their activity and function. Additionally, the cyclohexyl and tetrahydropyran moieties contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Methylcyclohexyl)tetrahydro-2h-pyran-4-carboxylic acid is unique due to the presence of both a methylcyclohexyl group and a tetrahydropyran ring, which confer distinct chemical and physical properties. This combination of structural features makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H22O3

Molecular Weight

226.31 g/mol

IUPAC Name

4-(4-methylcyclohexyl)oxane-4-carboxylic acid

InChI

InChI=1S/C13H22O3/c1-10-2-4-11(5-3-10)13(12(14)15)6-8-16-9-7-13/h10-11H,2-9H2,1H3,(H,14,15)

InChI Key

DWDBFVCCYVZQEY-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C2(CCOCC2)C(=O)O

Origin of Product

United States

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